molecular formula C7H9NO3 B039689 N-hydroxy-2,5-dimethylfuran-3-carboxamide CAS No. 125309-45-7

N-hydroxy-2,5-dimethylfuran-3-carboxamide

Cat. No.: B039689
CAS No.: 125309-45-7
M. Wt: 155.15 g/mol
InChI Key: RQXFYNHZNZSIJL-UHFFFAOYSA-N
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Description

N-hydroxy-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol . This compound is characterized by a furan ring substituted with hydroxy, methyl, and carboxamide groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to achieve higher yields and purity. Large-scale production may also incorporate continuous flow processes and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-hydroxy-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    N-hydroxy-2,5-dimethylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2,5-dimethylfuran-3-carboxamide: Lacks the hydroxy group, affecting its reactivity and applications.

    N-hydroxyfuran-3-carboxamide: Similar functional groups but without the methyl substitutions.

Uniqueness: N-hydroxy-2,5-dimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

N-hydroxy-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a carboxamide functional group. These structural features contribute to its reactivity and interaction with biological systems. The compound's molecular formula is C8_{8}H9_{9}NO3_{3}, with a molecular weight of approximately 169.16 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.
  • Antioxidant Activity : It has been suggested that this compound can act as an antioxidant, potentially mitigating oxidative stress in cells.
  • Antiviral Properties : Research indicates that derivatives of furan-carboxamides exhibit antiviral activity against influenza viruses, including H5N1 .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Similar compounds have shown broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:

  • Antibacterial Effects : Studies have indicated that furan derivatives possess significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antiviral Activity

The antiviral potential of this compound has been explored in the context of influenza viruses. Notably:

  • Influenza Virus Inhibition : A study highlighted the effectiveness of related furan-carboxamide derivatives against H5N1 and H1N1 viruses. These compounds demonstrated micromolar potency, suggesting that this compound could be a promising candidate for further antiviral development .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with this compound:

StudyFindings
Investigated as a bioactive molecule with potential antimicrobial and antioxidant properties.
Demonstrated significant antiviral activity against H5N1 in murine models.
Identified as a potent inhibitor in influenza virus assays with an EC50 value of 7.716 μM.

Properties

IUPAC Name

N-hydroxy-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-3-6(5(2)11-4)7(9)8-10/h3,10H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXFYNHZNZSIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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